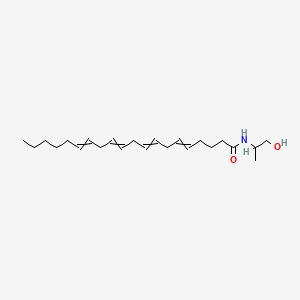
(R)-methanandamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
®-Methanandamide is synthesized through a series of chemical reactions starting from anandamide. The reaction conditions typically involve the use of methylating agents and appropriate solvents under controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
化学反応の分析
®-Methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Methanandamide can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Pharmacological Properties
Affinity and Potency:
- (R)-methanandamide has a Ki value of 20 nM for CB1 receptors, significantly lower than that of anandamide (Ki = 78 nM), indicating a stronger binding affinity .
- It demonstrates cannabimimetic properties, producing effects similar to those of Δ9-tetrahydrocannabinol (THC) in various animal models .
Inhibition of Tumor Growth:
- Research shows that this compound can inhibit the growth of prostate cancer cells (PC-3) through CB2-mediated signaling pathways, leading to apoptosis . This suggests potential applications in cancer therapy.
Cannabinoid Receptor Interaction
A study evaluated the binding affinity of this compound in rat forebrain membranes. The results indicated that it not only binds effectively to cannabinoid receptors but also maintains stability against enzymatic degradation, which is crucial for therapeutic applications .
Drug Discrimination Studies
In behavioral studies with rats trained to distinguish between THC and vehicle, this compound produced significant generalization effects similar to THC, demonstrating its potential as a model for studying cannabinoid-induced behaviors .
Reinforcement Studies
This compound has been shown to serve as a reinforcer in drug-taking behavior among squirrel monkeys, similar to anandamide. This reinforces the idea that it may play a role in reward mechanisms mediated by cannabinoid receptors .
Data Table: Summary of Key Findings
Therapeutic Implications
The findings indicate that this compound may have therapeutic potential beyond basic research:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new cancer treatments.
- Pain Management: Given its cannabimimetic properties, it could be explored for pain relief applications.
- Neurological Disorders: The modulation of cannabinoid receptors may offer insights into treating conditions like multiple sclerosis or epilepsy.
作用機序
®-Methanandamide exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors . This activation leads to a series of intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and neuroprotection . The molecular targets involved include G-protein coupled receptors and ion channels .
類似化合物との比較
®-Methanandamide is unique compared to other similar compounds due to its higher potency and metabolic stability . Similar compounds include:
Anandamide: The endogenous ligand for cannabinoid receptors, but with lower potency and stability compared to ®-Methanandamide.
2-Arachidonoylglycerol: Another endogenous cannabinoid receptor ligand with different pharmacological properties.
Synthetic cannabinoids: Such as HU-210 and CP 55,940, which have varying affinities and efficacies at cannabinoid receptors.
®-Methanandamide stands out due to its selective activation of both CB1 and TRPV1 receptors, making it a valuable tool in cannabinoid research .
特性
分子式 |
C23H39NO2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChIキー |
SQKRUBZPTNJQEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
同義語 |
(R)-methanandamide AM-356 AM356 arachidonyl-1'-hydroxy-2'-propylamide methanandamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















